5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid
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Overview
Description
5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid is a chemical compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with ethylsulfinylmethyl reagents under controlled conditions. One common method includes the use of ethylsulfinylmethyl chloride as a starting material, which reacts with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethylsulfinyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of ethylthio derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles like bromine, chlorine, and nitrating agents
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Ethylthio derivatives
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cellular stress responses, such as the NF-κB and Nrf2 pathways, leading to reduced inflammation and oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Furan-dicarboxylic acid (2,5-FDCA)
- 2,5-Dimethylfuran (2,5-DMF)
- 5-Hydroxymethylfurfural (HMF)
Uniqueness
Its ability to undergo specific oxidation and reduction reactions makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials .
Properties
Molecular Formula |
C8H10O4S |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
5-(ethylsulfinylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H10O4S/c1-2-13(11)5-6-3-4-7(12-6)8(9)10/h3-4H,2,5H2,1H3,(H,9,10) |
InChI Key |
MWPGJKDMTUWOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)CC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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